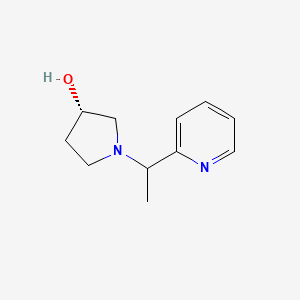

(3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(1-pyridin-2-ylethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9(11-4-2-3-6-12-11)13-7-5-10(14)8-13/h2-4,6,9-10,14H,5,7-8H2,1H3/t9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAXJZRBUAJSCV-AXDSSHIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=N1)N2CC[C@@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Routes Involving Ring Construction Cyclization :these Routes Build the Pyrrolidine Ring from Acyclic Precursors.

Intramolecular Nucleophilic Substitution: A linear precursor containing an amine and a suitable leaving group can be induced to cyclize, forming the pyrrolidine (B122466) ring. The stereocenters can be set in the acyclic precursor using well-established asymmetric methodologies.

Intramolecular Hydroamination: An amine on an acyclic precursor can add across a double bond within the same molecule, a process often catalyzed by transition metals. organic-chemistry.org This method provides a direct route to the pyrrolidine ring. researchgate.net

1,3-Dipolar Cycloaddition: As mentioned previously, the reaction between an azomethine ylide and an alkene is a powerful tool for constructing the pyrrolidine ring stereoselectively from non-cyclic components. organic-chemistry.org

These alternative approaches provide flexibility in synthesis design and can overcome challenges encountered in a specific pathway.

Table 3: Summary of Alternative Synthetic Approaches

| Route | Description | Starting Materials | Key Transformation |

|---|---|---|---|

| Convergent N-Alkylation | Functionalization of a pre-formed pyrrolidine ring. | (S)-pyrrolidin-3-ol, 2-acetylpyridine. | Reductive amination or nucleophilic substitution. |

| Intramolecular Cyclization | Ring formation from a linear precursor. organic-chemistry.org | Acyclic amino alcohol with a leaving group. | Intramolecular Williamson ether synthesis or SN2 reaction. |

| Intramolecular Hydroamination | Ring formation via addition of an amine to an alkene. researchgate.net | Acyclic aminoalkene. | Metal-catalyzed cyclization. |

Spectroscopic and Chromatographic Characterization Techniques for Research Purity and Identity of 3s 1 1 Pyridin 2 Yl Ethyl Pyrrolidin 3 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the ethyl group, and the pyrrolidinol ring. The aromatic protons on the pyridine ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methine proton of the ethyl group, being adjacent to the chiral center and the pyridine ring, would likely appear as a quartet. The methyl protons of the ethyl group would be an upfield triplet. The protons on the pyrrolidinol ring would exhibit complex splitting patterns due to their diastereotopic nature arising from the two chiral centers.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbons of the pyrrolidinol ring and the ethyl group would appear in the aliphatic region. The carbon bearing the hydroxyl group (C3 of the pyrrolidine (B122466) ring) would be expected in the δ 60-75 ppm range.

2D NMR Spectroscopy: To unambiguously assign all signals and confirm the connectivity of the molecule, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to identify adjacent protons within the ethyl and pyrrolidinol fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbon signals based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the pyridin-2-yl, ethyl, and pyrrolidine-3-ol fragments. For instance, correlations between the ethyl group protons and the pyridine ring carbons would confirm their attachment.

The complexity of the NMR spectra, particularly due to the presence of two chiral centers, may necessitate the use of chiral solvating agents to differentiate between diastereomers if a mixture were present.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridine-H6 | ~8.5 | Doublet |

| Pyridine-H3, H4, H5 | 7.0 - 7.8 | Multiplets |

| Pyrrolidinol-CH(OH) | ~4.0 - 4.5 | Multiplet |

| N-CH(CH₃) | ~3.5 - 4.0 | Quartet |

| Pyrrolidine-CH₂ | 1.8 - 3.2 | Multiplets |

| N-CH(CH₃) | ~1.3 - 1.5 | Doublet |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Pyridine C=N | ~155 - 165 |

| Pyridine C-H | ~120 - 140 |

| Pyrrolidinol C-OH | ~65 - 75 |

| N-CH(CH₃) | ~55 - 65 |

| Pyrrolidine CH₂ | ~25 - 50 |

| N-CH(CH₃) | ~15 - 25 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₆N₂O), the expected monoisotopic mass can be calculated with high accuracy. Techniques such as Electrospray Ionization (ESI) are commonly used for such polar molecules, typically generating the protonated molecule [M+H]⁺.

The high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the bond between the ethyl group and the pyrrolidine ring, as well as fragmentations within the pyrrolidine ring, such as the loss of the hydroxyl group. The pyridine ring itself is generally stable under ESI conditions.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Monoisotopic Mass | 192.1263 g/mol |

| [M+H]⁺ (observed) | ~193.1335 m/z |

| Mass Accuracy | < 5 ppm |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aliphatic (ethyl and pyrrolidine) and aromatic (pyridine) moieties would be observed in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ range. C-N stretching vibrations from the tertiary amine in the pyrrolidine ring and the link to the ethyl group would be found in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The chromophore in this compound is the pyridine ring. Pyridine typically displays two main absorption bands corresponding to π → π* and n → π* transitions. The intense π → π* transition is usually observed around 250-270 nm, while the weaker n → π* transition can be seen at longer wavelengths. The pyrrolidin-3-ol substituent is not conjugated with the pyridine ring and therefore is not expected to cause a significant shift in the absorption maxima. This analysis confirms the presence of the pyridine moiety and the absence of extended conjugation.

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Region |

| IR | O-H (alcohol) | 3200-3600 cm⁻¹ (broad) |

| IR | C-H (sp³, aliphatic) | 2850-3000 cm⁻¹ |

| IR | C-H (sp², aromatic) | 3000-3100 cm⁻¹ |

| IR | C=N, C=C (pyridine) | 1400-1600 cm⁻¹ |

| IR | C-N (amine) | 1000-1300 cm⁻¹ |

| UV-Vis | Pyridine (π → π) | ~250-270 nm |

| UV-Vis | Pyridine (n → π) | ~270-300 nm (weak) |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation of Isomers

Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers. Chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the definitive method for determining the enantiomeric purity of the (3S) enantiomer and for separating it from its other stereoisomers.

Chiral HPLC: This is the most common technique for the enantioselective analysis of pharmaceutical compounds. The separation is achieved using a chiral stationary phase (CSP). For a compound like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) is crucial for achieving optimal separation. The retention times of the different stereoisomers will vary due to their differential interactions with the chiral stationary phase. By comparing the chromatogram of the sample to that of a reference standard, the enantiomeric excess (e.e.) can be accurately determined.

Chiral GC: For volatile and thermally stable compounds, chiral GC can also be employed. The analytes are typically separated on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. Derivatization of the hydroxyl group may sometimes be necessary to improve volatility and chromatographic performance.

The development of a robust chiral chromatographic method is essential for quality control, ensuring that the desired stereoisomer is present in the required purity.

| Parameter | HPLC | GC |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiral Capillary Column (e.g., cyclodextrin-based) |

| Mobile Phase/Carrier Gas | Varies (e.g., Heptane/Ethanol, Acetonitrile (B52724)/Water) | Inert gas (e.g., Helium, Nitrogen) |

| Detection | UV, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Key Outcome | Determination of enantiomeric and diastereomeric purity | Separation of volatile enantiomers |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structural Analysis

X-ray crystallography is the most powerful and definitive technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govrigaku.comspringernature.com For a chiral compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides unequivocal proof of its atomic connectivity, conformation in the solid state, and the absolute configuration of its chiral centers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules containing only light atoms (C, H, N, O), the determination of the absolute configuration can be challenging. However, by using anomalous dispersion effects, often with copper radiation, and calculating the Flack parameter, the true absolute stereochemistry can be reliably assigned. researchgate.net

The crystal structure would also reveal important details about the solid-state conformation, such as the puckering of the pyrrolidine ring and the relative orientation of the pyridine and pyrrolidinol substituents. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, can be analyzed.

| Crystallographic Parameter | Representative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Resolution | < 1.0 Å |

| Flack Parameter | Close to 0, with a small standard uncertainty |

| Key Outcome | Unambiguous determination of absolute configuration (3S) and solid-state conformation |

Structure Activity Relationship Sar Studies of 3s 1 1 Pyridin 2 Yl Ethyl Pyrrolidin 3 Ol and Its Analogs

Design Principles for Analog Synthesis based on Systematic Structural Modifications

The foundational strategy for developing analogs of (3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol involves a systematic approach to structural modification. This process typically begins with the dissection of the molecule into its core components: the pyridine (B92270) ring, the pyrrolidinol ring, and the ethyl linker. Synthetic strategies are then devised to allow for independent and combined alterations of these fragments.

Common synthetic routes often commence from commercially available precursors like proline and 4-hydroxyproline derivatives, which serve as chiral building blocks for the pyrrolidinol core. mdpi.com The synthesis of pyrrolidine-containing drugs frequently utilizes these cyclic precursors to ensure the desired stereochemistry is maintained. mdpi.com For instance, the synthesis of analogs might involve multi-step sequences where a key intermediate pyrrolidine (B122466) derivative is first prepared, which is then coupled with various substituted pyridine moieties. nih.gov Another advanced approach involves the ring contraction of readily available pyridine compounds to generate the pyrrolidine skeleton, offering a novel pathway to diverse analogs. researchgate.netnih.gov

The design principles for these analogs are rooted in established medicinal chemistry tactics:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to investigate the electronic and steric requirements for activity.

Functional Group Modification: Altering existing functional groups (e.g., the hydroxyl group on the pyrrolidinol ring) to explore potential new hydrogen bonding interactions or to modify metabolic stability.

Homologation: Systematically increasing the length of the linker chain to probe the optimal distance between the two ring systems.

Ring Variation: Substituting the pyridine or pyrrolidine rings with other heterocyclic or carbocyclic systems to assess the importance of the specific heteroatoms and ring size.

These principles guide the generation of a focused library of compounds, which are then subjected to biological evaluation to build a comprehensive SAR profile.

Impact of Substitutions on the Pyridine Ring on Biological Interactions

The pyridine ring serves as a crucial pharmacophoric element, often engaging in key interactions such as hydrogen bonding and π-stacking with the biological target. Modifications to this ring can significantly influence binding affinity, efficacy, and selectivity.

Research on analogous systems has demonstrated that the position and nature of substituents on the pyridine ring are critical. For example, in a series of pyrrolidine derivatives that bind to the CXCR4 receptor, moving a methyl group from the 3-position of the pyridine ring to other positions (4, 5, or 6) resulted in a substantial decrease in binding affinity. nih.gov The compound with the 3-methyl substituent showed an IC50 of 79 nM, whereas the analogs with the methyl group at other positions had IC50 values ranging from 216 to 2391 nM. nih.gov This highlights a strict regiochemical requirement for substitution on the pyridine ring.

Similarly, studies on pyridine ring-substituted analogs of another neuronal nicotinic receptor agonist, epibatidine, revealed that different substituents dramatically alter affinity and selectivity for various receptor subtypes. nih.gov While some analogs, such as those with hydroxy or dimethylamino groups, had very low affinity, others, like the norchloro and amino analogs, displayed significant differences in affinity and efficacy across different receptor subtypes. nih.gov These findings underscore that electronic and steric properties of the substituents on the pyridine ring are pivotal in modulating biological interactions.

The following table summarizes the effect of methyl group position on the pyridine ring on the binding affinity of a series of pyrrolidine derivatives to the CXCR4 receptor. nih.gov

| Compound | Pyridine Ring Substitution | IC50 (nM) |

| 51a | 3-CH₃ | 79 |

| 51b | 4-CH₃ | 216 |

| 51c | 5-CH₃ | 278 |

| 51d | 6-CH₃ | 2391 |

Influence of Modifications to the Pyrrolidinol Ring System on Ligand Efficacy

The pyrrolidinol ring provides a three-dimensional scaffold that correctly orients the substituents for optimal interaction with the target. nih.gov Modifications to this ring, including changes to the hydroxyl group, the introduction of other substituents, or altering the ring's pucker, can have a profound impact on ligand efficacy.

The hydroxyl group at the 3-position is a key feature, likely participating in hydrogen bonding with the target protein. Esterification, etherification, or replacement of this group with other functionalities like an amino or fluoro group can probe the importance of this hydrogen bond donor/acceptor capability.

Furthermore, the conformation of the pyrrolidinol ring itself is influenced by its substituents due to inductive and stereoelectronic factors. nih.gov This "puckering" of the ring can be controlled, which in turn affects the spatial disposition of the other parts of the molecule. nih.gov SAR studies on other pyrrolidine-containing compounds have shown that the cis- or trans-configuration of substituents on the pyrrolidinol ring can be a determining factor for activity. For instance, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov

Introducing substituents at other positions on the pyrrolidinol ring can also explore steric tolerance within the binding pocket. For example, the addition of small alkyl groups could enhance binding through favorable van der Waals interactions or improve metabolic stability.

Stereochemical Implications in Ligand-Target Recognition and Activity Modulation

Stereochemistry is a critical determinant of biological activity, as biological targets like receptors and enzymes are chiral environments. nih.gov The specific stereoisomer, (3S)-1-(1-(S)-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol or (3S)-1-(1-(R)-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol, will likely exhibit different biological profiles due to the distinct three-dimensional arrangement of its atoms.

The designation of a chiral center as R (from the Latin rectus, right) or S (from the Latin sinister, left) describes its absolute configuration. nih.gov Enantiomers, which are non-superimposable mirror images, can have vastly different pharmacological properties because one enantiomer may fit into a binding site perfectly while the other does not. nih.gov

For this compound, there are two chiral centers to consider: the C3 position of the pyrrolidinol ring and the benzylic carbon of the ethyl linker. The "(3S)" designation specifies the configuration at the pyrrolidinol ring. However, the ethyl linker's chiral center also plays a crucial role. The (S) and (R) configurations at this position will orient the pyridine ring differently relative to the pyrrolidinol scaffold.

It is common in drug development for one enantiomer to be significantly more active than its counterpart. nih.gov Therefore, the synthesis and biological evaluation of all possible stereoisomers are essential to identify the most active configuration and to understand the stereochemical requirements of the target binding site. The relationship between stereoisomers can be defined as follows:

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

| (3S, 1'S) | (3R, 1'R) | Enantiomers |

| (3S, 1'S) | (3S, 1'R) | Diastereomers |

| (3S, 1'S) | (3R, 1'S) | Diastereomers |

Exploration of Linker Modifications between the Pyridine and Pyrrolidinol Scaffolds

Strategies for linker modification include:

Varying Length: Synthesizing analogs with methylene, propylene, or longer alkyl chains to determine the optimal distance between the two rings for biological activity.

Introducing Rigidity: Incorporating double or triple bonds, or integrating the linker into a cyclic system, to reduce conformational flexibility. This can "lock" the molecule into a more favorable conformation, potentially increasing affinity and selectivity.

Altering Polarity: Introducing heteroatoms such as oxygen or nitrogen into the linker to create ether or amine linkages. This can introduce new hydrogen bonding capabilities and alter the molecule's physicochemical properties, such as solubility.

These modifications help to map the spatial and electronic requirements of the binding pocket between the regions that interact with the pyridine and pyrrolidinol moieties.

Rational Design of Conformationally Constrained Analogs to Probe Binding Geometries

To further understand the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target—researchers design and synthesize conformationally constrained analogs. By reducing the number of rotatable bonds, these rigid molecules provide valuable insights into the optimal binding geometry.

One approach is to bridge two parts of the molecule with a new ring system. For example, bridging the linker and one of the rings could create a bicyclic or tricyclic system that mimics a specific low-energy conformation of the parent molecule. acs.orgnih.gov The biological activity of these rigid analogs can then provide strong evidence for the preferred binding conformation. For instance, if a constrained analog that locks the pyridine and pyrrolidinol rings in a specific relative orientation shows high activity, it suggests that this orientation is close to the bioactive conformation. nih.gov Conversely, if a constrained analog is inactive, it indicates that the locked conformation is not conducive to binding. nih.gov

This structure-based design approach, often aided by computational modeling, is a powerful tool for refining the pharmacophore model and designing next-generation compounds with improved properties. acs.org

Preclinical Mechanistic Biological Investigations of 3s 1 1 Pyridin 2 Yl Ethyl Pyrrolidin 3 Ol

In Vitro Binding Assays with Putative Molecular Targets (e.g., Receptors, Enzymes)

(3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol, also known as UR-MN259, has been identified as a high-affinity antagonist for the human histamine (B1213489) H3 receptor (hH3R). nih.gov Its binding characteristics have been extensively studied using its tritiated form, [³H]UR-MN259, in radioligand binding assays. These studies typically utilize membrane preparations from non-human cell lines, such as HEK293T cells, that are engineered to stably express the hH3R. nih.gov

Saturation binding experiments with [³H]UR-MN259 demonstrated that the compound binds to a single site on the hH3R in a saturable manner. nih.govacs.org These analyses revealed a sub-nanomolar affinity for the receptor. nih.gov The equilibrium dissociation constant (Kd) from these saturation studies provides a measure of the radioligand's affinity for the receptor.

Competition binding assays, where a range of concentrations of the unlabeled compound (UR-MN259) are used to displace the bound radioligand, have also been performed to determine its binding affinity, expressed as the inhibitor constant (Ki). The results from these assays are consistent with the high-affinity profile established in saturation experiments. nih.gov Furthermore, the compound displays an exceptional selectivity profile, showing over 100,000-fold greater selectivity for the hH3R compared to other histamine receptor subtypes. nih.govacs.org

Kinetic binding experiments have shown that the association of [³H]UR-MN259 with the receptor is rapid, and its dissociation is complete, making it a valuable tool for characterizing H3R ligands. nih.govacs.org

| Parameter | Value | Assay Type | Cell Line | Source |

|---|---|---|---|---|

| pKd | 9.25 | Saturation Binding | HEK293T-SP-FLAG-hH3R | nih.gov |

| pKi (RLB) | 9.55 ± 0.17 | Competition Binding | HEK293T-SP-FLAG-hH3R | nih.gov |

| pKi (NanoBRET) | 9.56 | Competition Assay | HEK293T | nih.gov |

| Association (τassoc) | 6.11 min | Kinetic Binding | HEK293T-SP-FLAG-hH3R | nih.gov |

| Dissociation (τdissoc) | 14.48 min | Kinetic Binding | HEK293T-SP-FLAG-hH3R | nih.gov |

The principal molecular target of this compound is the histamine H3 receptor, which is a G-protein-coupled receptor (GPCR), not an enzyme. nih.gov Consequently, its mechanism of action is mediated through the modulation of intracellular signaling cascades following receptor binding, rather than through direct inhibition or activation of an enzyme's catalytic site. Preclinical investigations have therefore centered on its receptor binding affinity and its functional effects on receptor-mediated pathways, with no significant reports on its direct activity in biochemical enzyme assays.

Cell-Based Functional Assays (Non-Human Cell Lines) for Pathway Modulation

A review of the scientific literature does not indicate that reporter gene assays have been a primary method for investigating the functional activity of this compound. Reporter gene assays are widely used to measure how a compound affects the transcription of a specific gene, often downstream of a signaling pathway. nih.govmdpi.com While these assays are valuable for many drug discovery applications, the characterization of this particular compound has focused more directly on its receptor binding and immediate downstream signaling events.

The histamine H3 receptor is known to convey its signals primarily through coupling with Gi proteins. nih.gov The activation of a Gi-coupled receptor typically leads to the inhibition of the enzyme adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Second messengers like cAMP are crucial molecules that relay signals from receptors on the cell surface to effector proteins within the cell, triggering a cascade of events that lead to a physiological response. nih.govwikipedia.org

As this compound functions as an antagonist at the hH3R, its role is to block the receptor. nih.gov This action prevents the receptor from being activated by an agonist (like histamine) or from engaging in constitutive (baseline) activity. By blocking the receptor, the antagonist prevents the Gi-protein-mediated inhibition of adenylyl cyclase, thereby interfering with the cell's ability to decrease cAMP levels in response to H3R activation. This modulation of a key second messenger pathway is the central component of its functional activity.

Investigation of Mechanistic Aspects of Protein Degradation (if applicable, e.g., ERα degradation)

Based on available scientific literature, there are no reported studies investigating the role of this compound in the mechanistic aspects of protein degradation. Research on this compound has been focused on its properties as a histamine H3 receptor antagonist and its effects on associated signaling pathways.

Preclinical Pharmacokinetic Profiling in Non-Human Models (ADME)

Pharmacokinetic (PK) studies are fundamental in preclinical drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. proventainternational.comresearchgate.net These assays provide critical data to predict the behavior of a compound in living systems, helping to establish a profile that can be benchmarked against other potential drug candidates. proventainternational.com Early-stage predictive assays create an ADME profile from which the pharmacokinetic behavior in humans can be estimated before advancing to clinical trials. proventainternational.com The integration of in vitro and in vivo data is crucial for understanding the relationship between a compound's pharmacokinetics, pharmacodynamics, and safety profile. proventainternational.com

While specific ADME data for this compound are not available in the provided search results, this section outlines the standard methodologies used to profile a compound of this nature.

Metabolic Stability Studies in Microsomal or Hepatocyte Systems

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. It is defined as the susceptibility of a compound to biotransformation and is typically assessed in vitro by measuring the rate of its disappearance over time when incubated with a metabolically active system. springernature.comresearchgate.net The most common systems used in high-throughput screening are liver microsomes and hepatocytes (in suspension or plated), as they contain the primary enzymes responsible for drug metabolism, particularly cytochrome P450s. springernature.comresearchgate.net

The process involves incubating the test compound with liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, human) in the presence of necessary cofactors like NADPH. researchgate.netnih.gov The concentration of the parent compound is measured at different time points using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). springernature.comresearchgate.net From these measurements, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. researchgate.net This data allows for the ranking of compounds based on their metabolic stability and helps predict in vivo hepatic clearance. springernature.comresearchgate.net For instance, a study on a different compound, NHPPC, found that after a 60-minute incubation with liver microsomes, the percentage of the remaining compound was 42.8% in rats, 0.8% in dogs, and 42.0% in humans, indicating significant species differences in metabolism. nih.gov

Specific experimental data on the metabolic stability of this compound in microsomal or hepatocyte systems was not available in the search results. Therefore, a data table could not be generated.

Plasma Protein Binding Analysis in Animal Plasma

Plasma protein binding (PPB) significantly influences the pharmacokinetic and pharmacodynamic properties of a drug. nih.govbiorxiv.org According to the free drug hypothesis, only the unbound fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be eliminated from the body. biorxiv.org High binding to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) can reduce the drug's effective concentration, limit its distribution, and decrease its clearance, thereby affecting its efficacy and duration of action. biorxiv.orgturkupetcentre.net

The extent of binding is determined in vitro, typically using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. nih.govnih.gov These techniques separate the free drug from the protein-bound drug in plasma samples from different preclinical species (e.g., mouse, rat, dog) and humans. The unbound fraction (fu) is then quantified. nih.gov For example, studies on other novel compounds have shown high plasma protein binding, with values often exceeding 95% across species. nih.govnih.gov One study of a series of perforin (B1180081) inhibitors found that all tested compounds showed greater than 99% binding to plasma proteins. nih.gov The degree of binding can vary between species; a study on an N-pyrrolyl derivative penicillin showed binding ranging from 41% to 55% across cows, sheep, pigs, and dogs. nih.gov

Specific experimental data on the plasma protein binding of this compound in animal plasma was not available in the search results. Therefore, a data table could not be generated.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

In vitro permeability assays are used early in drug discovery to predict the intestinal absorption of orally administered drug candidates. sigmaaldrich.com The two most common high-throughput methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. nih.govresearchgate.net

PAMPA is a non-cell-based assay that evaluates a compound's ability to diffuse through a lipid-infused artificial membrane, predicting its passive, transcellular permeability. sigmaaldrich.comresearchgate.net It is a low-cost and rapid screening tool. researchgate.net The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters, thus mimicking the intestinal epithelium. researchgate.net This cell-based model can assess not only passive diffusion but also active transport and efflux mechanisms. nih.gov

The results from these assays are typically reported as an apparent permeability coefficient (Papp or Pe). researchgate.net Compounds are often categorized as having low or high permeability based on these values compared to reference drugs. nih.gov While the two methods often show good correlation, discrepancies can provide insight into a compound's transport mechanism. nih.gov For example, if a compound has higher permeability in the Caco-2 assay than in PAMPA, it may suggest the involvement of an active uptake transporter. Conversely, lower permeability in Caco-2 cells may indicate that the compound is a substrate for efflux pumps. nih.gov

Specific experimental data from in vitro permeability assays for this compound was not available in the search results. Therefore, a data table could not be generated.

Exploratory In Vivo Pharmacodynamic Markers in Preclinical Animal Models (Non-Human)

Exploratory in vivo pharmacodynamic (PD) studies are conducted in preclinical animal models to investigate the relationship between drug exposure (pharmacokinetics) and the pharmacological effect. nuvisan.com These studies are essential for bridging the gap between preclinical research and clinical success by validating that the drug engages its target and produces the desired biological response in a living organism. proventainternational.comnuvisan.com

An animal disease model is a non-human species with a condition that replicates a human disease, allowing researchers to test a compound's efficacy. youtube.com In these models, researchers measure specific biomarkers—indicators of a biological state—to monitor disease progression and response to therapy. nuvisan.com This involves correlating the drug's concentration in plasma or tissue with changes in these biomarkers. nuvisan.com For example, in a model of inflammation, a pharmacodynamic marker could be the reduction of swelling or the decreased expression of inflammatory mediators like prostaglandins. ijpras.com Establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship is critical for informing dosing strategies for future clinical trials. nih.gov

Specific research findings regarding in vivo pharmacodynamic markers for this compound in preclinical animal models were not available in the search results. Therefore, a data table could not be generated.

Computational and Theoretical Studies on 3s 1 1 Pyridin 2 Yl Ethyl Pyrrolidin 3 Ol

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as (3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol, within the active site of a biological target, typically a protein.

In studies of related pyrrolidine (B122466) and pyrrolidin-2-one derivatives, molecular docking has been successfully employed to identify potential inhibitors for various therapeutic targets. For instance, a series of novel pyrrolidin-2-one derivatives were docked into the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. manipal.edu The simulations revealed strong binding affinities, with some compounds showing higher docking scores than the well-known drug Donepezil. manipal.edu Similarly, docking studies on pyrrolidine derivatives targeting the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) helped to elucidate the mode of interaction between the ligands and key residues in the protein's binding site. nih.govtandfonline.com Another study identified novel pyrrolidine-2,3-dione (B1313883) derivatives as candidate inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology, by screening for molecules with high docking scores. nih.gov These examples underscore how molecular docking could be applied to this compound to identify its potential biological targets and understand its binding mechanism at an atomic level.

| Compound Class | Target Protein | Key Findings from Docking Studies | Reference |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Docking scores for novel compounds (e.g., -18.59) were superior to the standard drug Donepezil (-17.257), indicating strong binding affinity. | manipal.edu |

| Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | Simulations uncovered the specific interaction modes between the pyrrolidine ligands and key amino acid residues within the target's binding pocket. | nih.govtandfonline.com |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 complex | Drug-like molecules were identified based on docking scores exceeding that of a reference compound, leading to the discovery of four novel candidate inhibitors. | nih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations complement molecular docking by providing a dynamic view of the ligand-target complex, assessing its stability, and exploring the conformational landscape of the bound ligand.

This technique has been applied to various pyrrolidine-based compounds to validate docking results and ensure the stability of the predicted binding poses. For example, pyrrolidin-2-one derivatives docked with acetylcholinesterase were subjected to 100-nanosecond (ns) MD simulations, which confirmed that the compounds formed stable complexes with the enzyme. manipal.eduresearchgate.net A similar 100 ns simulation was used to demonstrate the stability of newly designed pyrrolidine-based inhibitors in the binding site of the Mcl-1 protein. nih.govresearchgate.net In another study, 30 ns MD simulations of pyrrolidine-2,3-dione derivatives bound to the Cdk5/p25 complex showed an average root-mean-square deviation (RMSD) of ~2.15 Å, indicating that the inhibitors remained stably docked in the ATP-binding site. nih.gov Applying MD simulations to this compound complexed with a potential target would be a critical step to verify the binding mode and assess the durability of the interaction over time.

| Compound Class | Target Protein | Simulation Duration | Key Findings from MD Simulations | Reference |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | 100 ns | Confirmed good binding affinity and the formation of stable ligand-enzyme complexes. | manipal.eduresearchgate.net |

| Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | 100 ns | Demonstrated the stability of the analyzed compounds within the target protein's binding site throughout the simulation trajectory. | nih.govresearchgate.net |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 complex | 30 ns | The complex showed conformational stability with an average RMSD of ~2.15 Å, confirming stable occupation of the ATP-binding site. | nih.gov |

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can predict a wide range of characteristics, including molecular orbital energies, charge distributions, dipole moments, and spectroscopic properties, which are fundamental to understanding a molecule's reactivity and interactions.

For instance, a theoretical study on substituted pyrrolidinones and pyridine (B92270) derivatives used DFT calculations with the B3LYP functional and a 6-31G* basis set to determine their electronic properties. arabjchem.org The study calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. Such calculations for this compound would provide valuable information about its electronic profile, helping to predict its behavior in biological systems and guide chemical modifications to optimize its properties. Furthermore, quantum chemistry methods can be used to predict infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound. nih.govresearchgate.net

| Compound | Total Energy (a.u.) | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (ΔE) (a.u.) |

| Pyridine (PY) | -247.98 | -0.26 | -0.01 | 0.25 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -1030.12 | -0.25 | -0.01 | 0.24 |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -920.19 | -0.24 | 0.01 | 0.25 |

Data derived from a study on related pyrrolidinone and pyridine compounds using DFT (B3LYP/6-31G) calculations. arabjchem.org*

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org By developing a predictive model, QSAR can be used to estimate the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts.

QSAR models have been successfully developed for various classes of pyrrolidine-containing compounds. In one study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were generated for a series of pyrrolidine derivatives as Mcl-1 inhibitors. nih.govtandfonline.com These models showed good stability and predictability, with high values for the cross-validated correlation coefficient (Q²) and predicted correlation coefficient (R²pred). nih.govtandfonline.com Another study developed an atom-based 3D-QSAR model for pyrrolidin-2-one derivatives as potential AChE inhibitors, which also demonstrated strong predictive power with a Q² value of 0.8779. manipal.eduresearchgate.net The contour maps generated from these models provide insights into how steric, electrostatic, and hydrophobic fields of the molecules influence their biological activity, offering a roadmap for structural optimization. A QSAR study focused on a series of compounds including this compound could accelerate the discovery of potent analogs by predicting their activity based on specific structural descriptors.

| Compound Series | QSAR Model | Q² (Cross-validated R²) | R²pred (External Validation) | Key Finding |

| Pyrrolidine derivatives (Mcl-1 inhibitors) | CoMFA | 0.689 | 0.986 | The model showed high stability and predictive capability for inhibitory activity. |

| Pyrrolidine derivatives (Mcl-1 inhibitors) | CoMSIA | 0.614 | 0.815 | The model provided insights into favorable and unfavorable structural contributions to activity. |

| Pyrrolidin-2-one derivatives (AChE inhibitors) | Atom-based 3D-QSAR | 0.8779 | Not Reported | The model successfully predicted compounds to be potent AChE inhibitors with IC50 values in the low micromolar range. |

Statistical parameters from QSAR studies on related pyrrolidine derivatives. manipal.edunih.govresearchgate.nettandfonline.com

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. nih.gov When the three-dimensional structure of the target is unknown, ligand-based methods are particularly valuable. nih.govebi.ac.uk These approaches use the structure of known active compounds to identify others that possess similar features likely to be responsible for their biological activity.

Ligand-based methods often involve the creation of a pharmacophore model, which is an abstract representation of the essential steric and electronic features required for optimal molecular interactions with a specific target. This model is then used as a 3D query to screen compound databases for molecules that fit the pharmacophore. For example, a ligand-based pharmacophore was successfully designed and used to retrieve novel pyrrolidine-2,3-dione derivatives from chemical databases as potential inhibitors of the Cdk5/p25 complex. nih.gov The hits from this virtual screen were then subjected to molecular docking to refine the results. nih.gov For a molecule like this compound, if it or a structurally similar compound demonstrates significant biological activity, it could serve as a template for ligand-based virtual screening to discover a diverse range of new compounds with potentially similar or improved therapeutic effects.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods

HPLC coupled with mass spectrometry is a powerful tool for the analysis of pyrrolidine (B122466) derivatives due to its high separation efficiency and sensitive detection capabilities. nih.govijmspr.in The development of a robust HPLC-MS method for "(3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol" involves the systematic optimization of several key parameters to achieve optimal chromatographic resolution and mass spectrometric response.

The process typically begins with the selection of an appropriate HPLC column, often a reversed-phase column (e.g., C18), which separates compounds based on their hydrophobicity. The mobile phase composition, consisting of an aqueous component (like water with formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol), is carefully optimized through gradient elution to ensure efficient separation from matrix components.

The mass spectrometer is usually an electrospray ionization (ESI) source, which is well-suited for polar molecules like the target compound. The analysis can be performed in positive ion mode, monitoring for the protonated molecule [M+H]⁺. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed using modes like Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by tracking specific precursor-to-product ion transitions. researchgate.net

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| HPLC System | |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable alternative for the analysis of "this compound", particularly for assessing purity and identifying volatile impurities. nih.gov Due to the polar nature and low volatility of the compound, derivatization is often a necessary prerequisite for successful GC analysis. google.com

The typical workflow involves converting the polar hydroxyl and amine groups into less polar, more volatile esters or ethers. google.comresearchgate.net For example, acylation with an agent like acetic anhydride (B1165640) can convert the hydroxyl group to an acetate (B1210297) ester, thereby improving its chromatographic behavior.

The separation is commonly performed on a capillary column with a non-polar or medium-polarity stationary phase. A temperature-programmed analysis, where the column temperature is gradually increased, is used to elute the derivatized analyte and separate it from other components. google.com The mass spectrometer, typically using electron ionization (EI), fragments the molecule in a reproducible manner, generating a characteristic mass spectrum that can be used for identification by comparison with spectral libraries.

Table 2: Representative GC-MS Conditions for Derivatized Analyte

| Parameter | Condition |

|---|---|

| Gas Chromatograph | |

| Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

Capillary Electrophoresis and Other Advanced Separation Techniques

Capillary Electrophoresis (CE) offers several advantages for the analysis of charged species like "this compound", including high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov The separation in CE is based on the differential migration of ions in an electric field. mdpi.com

In a typical Capillary Zone Electrophoresis (CZE) method, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), often a buffer like borate (B1201080) or phosphate, at a specific pH. mdpi.com The pH of the BGE is critical as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). For the target compound, a slightly acidic buffer would ensure the pyridine (B92270) and pyrrolidine nitrogens are protonated, allowing for migration as a cation. Detection is commonly achieved using UV-Vis spectrophotometry, although coupling CE with mass spectrometry (CE-MS) can provide greater sensitivity and structural information. mdpi.com

Other advanced techniques like Capillary Electrochromatography (CEC) combine the principles of HPLC and CE, using a packed or monolithic column within the capillary to offer unique selectivity for both charged and neutral compounds. mdpi.com

Table 3: Potential Capillary Zone Electrophoresis Parameters

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System with DAD Detector |

| Capillary | Fused Silica (e.g., 50 cm total length, 50 µm I.D.) |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 3.5 |

| Separation Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Sensitivity

Effective sample preparation is essential to remove interfering matrix components and concentrate the analyte before instrumental analysis. analyticaltoxicology.com For samples in complex biological or environmental matrices, techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or protein precipitation are commonly employed. ijmspr.in SPE, using a sorbent that retains the analyte while allowing impurities to pass through, is particularly effective for cleanup and concentration.

Derivatization is a chemical modification of the analyte to enhance its analytical properties. nih.gov For "this compound", derivatization can serve several purposes:

For GC-MS: To increase volatility and thermal stability by converting the polar -OH and -NH groups into silyl (B83357) ethers or esters (e.g., through acylation or silylation). google.com

For HPLC-MS: To improve ionization efficiency in ESI-MS. While the target compound is likely to ionize well, derivatization can be used to introduce a permanently charged group or a more easily ionizable moiety to boost sensitivity. nih.gov

For HPLC-UV: To attach a chromophore to the molecule, thereby increasing its UV absorbance and lowering detection limits.

A common strategy involves acylation of the hydroxyl group. For instance, reacting the compound with an acyl chloride or anhydride can form an ester. This not only aids in GC analysis but can also be used to introduce a specific tag for other detection methods. researchgate.net The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side-product formation. nih.gov

Future Research Directions and Potential Applications in Chemical Biology Research

Design of Next-Generation Chemical Probes and Tools Based on the (3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol Scaffold

The this compound scaffold is an exemplary starting point for the design of next-generation chemical probes. The five-membered pyrrolidine (B122466) ring's non-planarity and sp3-hybridization allow for efficient exploration of three-dimensional pharmacophore space, a significant advantage in designing molecules for drug discovery programs. researchgate.netnih.govnih.gov This 3D coverage is a key feature that can be exploited to improve druggability by modifying parameters like solubility and lipophilicity. researchgate.net

The inherent chirality of the scaffold is crucial; the stereogenicity of the carbons in the pyrrolidine ring means that different stereoisomers and the spatial arrangement of substituents can result in distinct biological profiles due to differential binding with enantioselective proteins. researchgate.netnih.govnih.gov This scaffold can be functionalized at multiple points—the hydroxyl group, the pyrrolidine nitrogen, or the pyridine (B92270) ring—to attach reporter groups such as fluorophores, biotin (B1667282) tags, or photo-cross-linkers. Such modifications would enable the creation of sophisticated chemical tools for:

Target Identification and Validation: Probes can be used to isolate and identify binding partners (e.g., proteins, enzymes) from complex biological systems.

Imaging: Fluorescently tagged derivatives could allow for the visualization of biological processes and the localization of targets within cells or tissues.

Mechanism of Action Studies: Photo-activatable probes can be used to map the precise binding site of the molecule on its biological target.

The pyrrolidine scaffold provides good coverage of functional vector space, making it ideal for fragment optimization in fragment-based drug discovery campaigns. nih.gov

Exploration of Novel Biological Targets and Pathways Influenced by Pyrrolidine-Pyridine Hybrid Structures

Pyrrolidine-pyridine hybrid structures have shown significant potential by engaging with a variety of biological targets. researchgate.netnih.govbohrium.com A notable example is the development of (S)-pyrrolidine derivatives as antagonists for the CXCR4 chemokine receptor. nih.gov This receptor is implicated in cancer metastasis, HIV infection, and inflammatory disorders. nih.gov Specifically, derivatives where a methyl group was placed on the pyridine ring showed excellent binding affinity to the CXCR4 receptor, with IC50 values as low as 79 nM. nih.govnih.gov

The versatility of this structural combination suggests that derivatives of this compound could influence a wide range of biological pathways. Future research could investigate their potential as:

Enzyme Inhibitors: Pyrrolidine derivatives have been explored as inhibitors of pancreatic lipase (B570770) and dipeptidyl peptidase-IV (DPP-IV). frontiersin.orgmdpi.com

Antimicrobial Agents: The pyridine nucleus is a component of many compounds with antibacterial and antifungal activities. bohrium.comresearchgate.net Pyrrolidine derivatives have also been investigated for inhibiting bacterial DNA gyrase and topoisomerase IV. frontiersin.org

Neurological Modulators: The pyrrolidine ring is a privileged scaffold for targeting the central nervous system, while pyridine derivatives have been studied as ligands for receptors like the mGlu5 receptor. nih.govresearchgate.net

The exploration of these and other potential targets will expand the therapeutic applicability of this compound class.

| Potential Biological Target Class | Example | Therapeutic Area |

| Chemokine Receptors | CXCR4 Antagonists nih.govnih.gov | Cancer, HIV, Inflammation nih.gov |

| Enzymes | Pancreatic Lipase Inhibitors mdpi.com | Obesity mdpi.com |

| Enzymes | DNA Gyrase/Topoisomerase IV Inhibitors frontiersin.org | Bacterial Infections frontiersin.org |

| Kinases | FMS Kinase Inhibitors nih.gov | Cancer, Arthritis nih.gov |

| Viral Proteins | HIV-1 Integrase nih.gov | HIV/AIDS nih.gov |

Integration with High-Throughput Screening Platforms for Phenotypic and Target-Based Assays

The this compound scaffold is well-suited for integration into high-throughput screening (HTS) campaigns, which leverage robotics to test hundreds of thousands of compounds rapidly. ufl.edu Libraries of derivatives can be synthesized by modifying the core structure, creating a diverse set of molecules for screening. These libraries can be applied to both target-based and phenotypic screening paradigms.

Target-Based Screening: This approach involves testing compounds against a known biological target, such as a specific enzyme or receptor. sciltp.com Assays can measure direct binding to the protein or inhibition of its function. sciltp.comresearchgate.net The defined structure and known mechanism of the target allow for rational drug design, and this method has been successful in producing "best-in-class" drugs. technologynetworks.com

Phenotypic Screening: In this target-agnostic approach, compounds are tested in whole systems like cells or tissues to see if they produce a desired physiological effect (a phenotype). sciltp.comtechnologynetworks.com The specific molecular target does not need to be known beforehand, which allows for the discovery of novel mechanisms of action and has historically been advantageous for identifying "first-in-class" drugs. technologynetworks.com

A combined strategy, using both phenotypic and target-based assays, can be highly effective. youtube.com Phenotypic screening of a library based on the this compound scaffold could identify compounds that, for instance, halt cancer cell proliferation. Subsequent target deconvolution studies would then be performed to identify the specific molecular target responsible for the observed effect. technologynetworks.com

Contribution to Fundamental Understanding of Ligand-Receptor Interactions and Chemo-Biological Mechanisms

Studying the interactions of this compound and its analogs provides valuable insights into the fundamental principles of molecular recognition in biological systems. The defined stereochemistry and conformational flexibility of the pyrrolidine ring are critical determinants of binding affinity and specificity.

The three-dimensional shape of the pyrrolidine scaffold is a key attribute. nih.gov Unlike flat aromatic rings, the non-planar structure of pyrrolidine allows for more extensive and specific interactions within a protein's binding pocket. researchgate.net The stereochemistry is also paramount; the spatial orientation of substituents can dramatically alter biological activity, as different enantiomers or diastereomers may engage with a receptor in completely different ways. researchgate.netnih.gov For example, the introduction of a chiral pyrrolidine can promote selectivity for specific kinase isoforms. nih.gov

Systematic Structure-Activity Relationship (SAR) studies on analogs of this compound can elucidate the chemo-biological mechanisms at play. researchgate.net By methodically altering different parts of the molecule—such as the position of substituents on the pyridine ring or the stereochemistry of the pyrrolidine—researchers can map the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. This knowledge contributes to a deeper understanding of ligand-receptor interactions and provides a rational basis for the design of more potent and selective molecules. Molecular docking studies can further support these findings by predicting and visualizing the binding modes of these compounds with their targets. mdpi.comnih.gov

Development of Generalizable Stereoselective Synthetic Methodologies for Related Heterocyclic Scaffolds

The synthesis of optically pure pyrrolidine derivatives is a significant challenge in organic chemistry. researchgate.net Research into the synthesis of this compound can drive the development of new, generalizable stereoselective methods applicable to a wide range of related heterocyclic scaffolds. mdpi.comnih.gov

Current synthetic strategies can be broadly categorized: mdpi.comnih.govnih.gov

Functionalization of Chiral Precursors: This approach starts with an existing, optically pure cyclic compound, most commonly proline or 4-hydroxyproline, and modifies its structure. mdpi.comnih.gov

Cyclization of Acyclic Precursors: This involves building the pyrrolidine ring from a linear molecule through intra- or intermolecular cyclization reactions. nih.govnih.gov

1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring, often involving the reaction of an azomethine ylide with an alkene. nih.govchemistryviews.orgmappingignorance.org This technique can create multiple stereocenters in a single, highly stereoselective step. mappingignorance.orgrsc.org

Developing robust and flexible synthetic routes is crucial. nih.gov For instance, catalytic asymmetric 1,3-dipolar cycloadditions have been optimized with various chiral metal catalysts and organocatalysts to achieve high enantioselectivity. mappingignorance.org Advances in these methodologies not only facilitate the synthesis of this compound and its derivatives but also provide powerful tools for constructing other complex, chiral heterocyclic compounds for medicinal chemistry. chemistryviews.orgresearchgate.net

| Synthetic Strategy | Description | Key Features |

| From Chiral Precursors mdpi.comnih.gov | Modification of readily available chiral molecules like proline. | Relies on existing stereocenters; functionalization of a pre-formed ring. |

| From Acyclic Precursors nih.govnih.gov | Formation of the pyrrolidine ring via cyclization of a linear starting material. | Builds the chiral ring from scratch; allows for diverse substituent patterns. |

| [3+2] Cycloaddition chemistryviews.orgmappingignorance.org | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene). | Highly atom-economical; can create up to four stereocenters simultaneously with high control. |

| From Other Cyclic Precursors mdpi.com | Synthesis from other heterocyclic structures, such as oxazines, via ring-opening and re-cyclization. | Allows for transformation of one heterocyclic system into another. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and stereoselectivity?

- Methodology : Synthesis typically involves coupling pyridine derivatives with pyrrolidin-3-ol precursors. For example, a chiral pool approach may use (S)-pyrrolidin-3-ol and 1-(pyridin-2-yl)ethyl bromide under nucleophilic substitution conditions. Catalysts like chiral Lewis acids (e.g., BINOL-derived catalysts) can enhance enantiomeric excess (>90%) . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) critically affect stereoselectivity. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) is standard .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

- Analytical Methods :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) to confirm enantiopurity (retention time comparison with racemic mixtures) .

- NMR Spectroscopy : H-NMR analysis of the pyrrolidine C3-hydroxy proton (δ 4.2–4.5 ppm) and pyridin-2-yl coupling patterns (e.g., doublet for H-6 at δ 8.5 ppm) confirms structural integrity .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 207.1134) validates molecular weight .

Q. What safety precautions are essential during handling due to its acute toxicity profile?

- Hazard Mitigation : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Emergency protocols include rinsing eyes with water (15+ minutes) and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in receptor-binding studies?

- Mechanistic Insight : The (3S)-configuration enhances hydrogen bonding with target proteins (e.g., nicotinic acetylcholine receptors). Computational docking (AutoDock Vina) shows ΔG binding differences of ~2.5 kcal/mol between (3S) and (3R) enantiomers, correlating with IC₅₀ values in vitro (e.g., 50 nM vs. 1.2 μM) . Contradictions in activity data may arise from impurities; validate via chiral HPLC before assays .

Q. What retrosynthetic strategies enable modular derivatization of the pyridine-pyrrolidine scaffold?

- Retrosynthetic Analysis :

- Disconnection 1 : Cleave the C-N bond between pyrrolidine and the pyridin-2-yl group to yield (S)-pyrrolidin-3-ol and 2-vinylpyridine precursors.

- Disconnection 2 : Functionalize the pyrrolidine hydroxyl via Mitsunobu reactions (e.g., with triphenylphosphine/DIAD) to introduce aryl or alkyl groups .

- Challenges : Steric hindrance at the pyrrolidine C3 position may limit derivatization efficiency; optimize using bulky leaving groups (e.g., triflate vs. tosylate) .

Q. How can researchers resolve contradictions in reported catalytic activity for oxidation reactions involving this compound?

- Case Study : Conflicting data on oxidation of the hydroxyl group to ketones (e.g., using KMnO₄ vs. TEMPO/PhI(OAc)₂).

- Resolution : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in EtOAc/hexane). Kinetic studies show TEMPO systems achieve >80% conversion in 2h vs. <50% for KMnO₄, likely due to overoxidation side reactions . Validate isolated yields with C-NMR (ketone carbonyl signal at δ 210–215 ppm) .

Q. What computational methods predict its physicochemical properties (e.g., logP, solubility) for drug discovery?

- In Silico Tools :

- logP Prediction : Use ChemAxon or ACD/Labs (predicted logP = 1.2 ± 0.3), validated via shake-flask method (experimental logP = 1.4) .

- Solubility : COSMO-RS simulations in water (0.5 mg/mL) align with experimental turbidimetry data. Adjust formulations using co-solvents (e.g., PEG 400) for in vivo studies .

Methodological Notes

- Data Contradictions : Cross-validate synthetic yields and bioactivity using orthogonal techniques (e.g., LC-MS for purity, SPR for binding kinetics).

- Scalability : Transition from batch to flow chemistry (0.5 mL/min, 100°C) improves yield reproducibility (±2% vs. ±10% in batch) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.